molecular formula C8H11IN2 B14848280 2-(2-Iodo-6-methylpyridin-4-YL)ethanamine

2-(2-Iodo-6-methylpyridin-4-YL)ethanamine

Cat. No.: B14848280
M. Wt: 262.09 g/mol
InChI Key: CIMBDQQXCZTKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodo-6-methylpyridin-4-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives It features an iodo group at the 2-position, a methyl group at the 6-position, and an ethanamine group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-6-methylpyridin-4-YL)ethanamine typically involves the iodination of a precursor pyridine derivative followed by the introduction of the ethanamine group. One common method is the iodination of 2-methyl-4-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The resulting 2-iodo-6-methylpyridine is then subjected to reductive amination with ethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-6-methylpyridin-4-YL)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation and Reduction: Oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

    Coupling Reactions: Biaryl compounds are common products of Suzuki-Miyaura coupling.

Scientific Research Applications

2-(2-Iodo-6-methylpyridin-4-YL)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-6-methylpyridin-4-YL)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodo group can facilitate binding to specific sites, while the ethanamine group can interact with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-yl)ethanamine
  • 2-(2-Methylpyridin-4-yl)ethanamine

Uniqueness

2-(2-Iodo-6-methylpyridin-4-YL)ethanamine is unique due to the presence of the iodo group, which can significantly alter its reactivity and binding properties compared to similar compounds. The iodo group can participate in unique substitution and coupling reactions, making this compound valuable in synthetic chemistry.

Properties

Molecular Formula

C8H11IN2

Molecular Weight

262.09 g/mol

IUPAC Name

2-(2-iodo-6-methylpyridin-4-yl)ethanamine

InChI

InChI=1S/C8H11IN2/c1-6-4-7(2-3-10)5-8(9)11-6/h4-5H,2-3,10H2,1H3

InChI Key

CIMBDQQXCZTKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)I)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.